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Compound Name:
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carbonitrile

Cat. No.: B040208 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms,

stands as a cornerstone in medicinal chemistry. Among its myriad derivatives, those bearing a

carbonitrile moiety at the 4-position have garnered significant attention for their diverse and

potent biological activities. This technical guide provides an in-depth exploration of the

biological landscape of pyrazole-4-carbonitrile derivatives, focusing on their anticancer,

antimicrobial, and enzyme-inhibitory properties. We present a comprehensive overview of

quantitative biological data, detailed experimental methodologies, and visual representations of

key signaling pathways to serve as a valuable resource for the scientific community.

Anticancer Activity: Targeting the Machinery of Cell
Proliferation
Pyrazole-4-carbonitrile derivatives have emerged as a promising class of anticancer agents,

exhibiting potent cytotoxic effects against a wide range of human cancer cell lines. Their

mechanisms of action often involve the modulation of critical cellular processes such as cell

cycle progression and apoptosis, primarily through the inhibition of key regulatory enzymes like

Cyclin-Dependent Kinases (CDKs).
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Quantitative Anticancer Data
The antiproliferative activity of various pyrazole-4-carbonitrile derivatives has been extensively

evaluated, with IC50 values demonstrating their potency. The following table summarizes the

cytotoxic effects of selected derivatives against various cancer cell lines.

Compound ID
Cancer Cell
Line

Cancer Type IC50 (µM) Reference

1 MCF-7 Breast 5.8 - 9.3 [1]

A549 Lung 8.0 [1]

HeLa Cervical 9.8 [1]

2 K562 Leukemia 0.021 [2]

A549 Lung 0.69 [2]

3 (Compound 4) HCT-116 Colon 3.81 (GI50) [3]

4 (Compound 9) NCI-60 Panel Various
0.96 (IC50 vs.

CDK2)
[3]

5 (Compound 7f) A549 Lung 0.90 [4]

KB Epidermoid 1.99 [4]

6 (Compound

15)
MV4-11 Leukemia 0.127 (GI50) [5]

OVCAR5 Ovarian 0.150 (GI50) [5]

Mechanism of Action: CDK2 Inhibition and Apoptosis
Induction
A primary mechanism through which pyrazole-4-carbonitrile derivatives exert their anticancer

effects is the inhibition of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of the

G1/S phase transition in the cell cycle. Its inhibition leads to cell cycle arrest and subsequent

apoptosis.[6][7]
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The inhibition of CDK2 by these derivatives prevents the phosphorylation of the

Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription

factor, preventing the transcription of genes required for S-phase entry. This blockade at the

G1/S checkpoint ultimately triggers the intrinsic apoptotic pathway.[6][8]

This apoptotic cascade involves the modulation of the Bcl-2 family of proteins. CDK2 inhibition

can lead to an increased ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like

Bcl-2.[6][8] The upregulation of Bax promotes the permeabilization of the mitochondrial outer

membrane, leading to the release of cytochrome c and the activation of caspases, the

executioners of apoptosis.[9][10][11]
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Inhibition of CDK2 by pyrazole-4-carbonitrile derivatives.

Antimicrobial Activity: A Broad Spectrum of Action
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Pyrazole-4-carbonitrile derivatives have demonstrated significant potential as antimicrobial

agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well

as fungal pathogens.

Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is a key measure of the in vitro antimicrobial

activity of a compound. The following table summarizes the MIC values for selected pyrazole-4-

carbonitrile derivatives against various microorganisms.

Compound ID Microorganism Strain MIC (µg/mL) Reference

7 (Compound

21a)

Staphylococcus

aureus
- 62.5 [12]

Bacillus subtilis - 125 [12]

Klebsiella

pneumoniae
- 62.5 [12]

Aspergillus niger - 2.9 [12]

Candida albicans - 7.8 [12]

8 (Compound

4d)

Aspergillus

fumigatus
- 4 [13]

Candida albicans - 8 [13]

Staphylococcus

aureus
- 4 [13]

Bacillus subtilis - 8 [13]

9 (Compound

7b)

Staphylococcus

aureus
MRSA 0.22 [14]

Escherichia coli - 0.25 [14]

Candida albicans - 0.24 [14]
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Enzyme Inhibition: Targeting Key Pathological
Mediators
Beyond their anticancer and antimicrobial properties, pyrazole-4-carbonitrile derivatives have

been identified as potent inhibitors of various enzymes implicated in a range of diseases. Of

particular note is their activity against carbonic anhydrases.

Quantitative Carbonic Anhydrase Inhibition Data
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible

hydration of carbon dioxide. Certain isoforms are associated with diseases such as glaucoma

and cancer. The inhibitory activity of pyrazole derivatives against human carbonic anhydrase

isoforms (hCA) is presented below.

Compound ID Enzyme Ki (nM) Reference

10 (Compound 1f) hCA I 58.8 [15]

hCA II 9.8 [15]

11 (Compound 1k) hCA I 88.3 [15]

hCA II 5.6 [15]

12 (Compound 1) hCA I 16.9 [16]

hCA II 67.39 [16]

13 (Compound 15) hCA II 3.3 [17]

hCA IX 6.1 [17]

Experimental Protocols
Synthesis of Pyrazole-4-carbonitrile Derivatives
A common and efficient method for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile

derivatives is a one-pot, three-component reaction involving an aromatic aldehyde,

malononitrile, and a substituted hydrazine in the presence of a catalyst.
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General workflow for the synthesis of pyrazole-4-carbonitriles.

Procedure:

To a solution of an aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in a suitable

solvent (e.g., ethanol), add a catalytic amount of a base (e.g., piperidine or sodium ethoxide).

Stir the reaction mixture at room temperature or with gentle heating for a specified time until

the formation of the Knoevenagel condensation product is observed by TLC.

Add the substituted hydrazine (1 mmol) to the reaction mixture.

Continue stirring, often with heating or reflux, for a period ranging from a few minutes to

several hours, monitoring the reaction progress by TLC.

Upon completion, the reaction mixture is typically cooled, and the precipitated solid product

is collected by filtration.

The crude product is then purified by recrystallization from an appropriate solvent (e.g.,

ethanol) to yield the pure pyrazole-4-carbonitrile derivative.

In Vitro Anticancer Activity: MTT Assay
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The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell viability.

Procedure:

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and

incubate for 24 hours to allow for attachment.

Compound Treatment: Treat the cells with various concentrations of the pyrazole-4-

carbonitrile derivatives and incubate for a specified period (e.g., 48 or 72 hours).

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate

for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow

MTT to purple formazan crystals.

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or

isopropanol with HCl) to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength

(typically around 570 nm) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and

determine the IC50 value.

In Vitro Antimicrobial Susceptibility Testing: Broth
Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

Compound Dilution: Prepare serial two-fold dilutions of the pyrazole-4-carbonitrile derivatives

in a 96-well microtiter plate containing a suitable broth medium.

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

Inoculation: Add the microbial inoculum to each well of the microtiter plate.
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Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for

bacteria).

MIC Determination: The MIC is the lowest concentration of the compound that completely

inhibits the visible growth of the microorganism.

In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity against carbonic anhydrase is often measured using a stopped-flow

spectrophotometer to monitor the CO2 hydration reaction.

Procedure:

Enzyme and Inhibitor Preparation: Prepare solutions of the purified human carbonic

anhydrase isoform and the pyrazole derivative inhibitor at various concentrations.

Assay Initiation: The enzyme and inhibitor are pre-incubated. The reaction is initiated by

rapidly mixing the enzyme-inhibitor solution with a CO2-saturated buffer.

Activity Measurement: The rate of the enzyme-catalyzed CO2 hydration is monitored by

measuring the change in absorbance of a pH indicator over time.

Data Analysis: The initial rates of the reaction are determined at different inhibitor

concentrations. The IC50 and/or Ki values are then calculated by fitting the data to

appropriate enzyme inhibition models.

Conclusion
Pyrazole-4-carbonitrile derivatives represent a versatile and highly promising scaffold in the

realm of drug discovery. Their demonstrated efficacy as anticancer, antimicrobial, and enzyme-

inhibiting agents underscores their therapeutic potential. The data and protocols presented in

this guide are intended to facilitate further research and development in this exciting area,

paving the way for the discovery of novel and effective therapeutic agents. The continued

exploration of structure-activity relationships and mechanisms of action will be crucial in

optimizing the pharmacological profiles of these remarkable compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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